molecular formula C13H13BrN2O3 B2657070 Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate CAS No. 1006327-18-9

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate

Cat. No.: B2657070
CAS No.: 1006327-18-9
M. Wt: 325.162
InChI Key: NFFDSFHLIAFFTI-UHFFFAOYSA-N
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Description

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 3-(bromomethyl)-4-methoxybenzoate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromine atom and methoxy group can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
  • 4-Bromo-1H-pyrazole
  • Methyl 3-(4-bromo-1H-pyrazol-1-yl)benzoate

Uniqueness

Methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)-4-methoxybenzoate is unique due to the presence of both the pyrazole ring and the methoxybenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-18-12-4-3-9(13(17)19-2)5-10(12)7-16-8-11(14)6-15-16/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFDSFHLIAFFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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